molecular formula C20H23NO5S B11649898 5-Acetyl-2-[2-(2,3-dimethyl-phenoxy)-acetylamino]-4-methyl-thiophene-3-carboxylic acid ethyl ester

5-Acetyl-2-[2-(2,3-dimethyl-phenoxy)-acetylamino]-4-methyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B11649898
M. Wt: 389.5 g/mol
InChI Key: ZXGFNOQTZBYVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-ACETYL-2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an acetyl group, and a phenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride and a catalyst such as pyridine.

    Attachment of the Phenoxyacetamido Group: This step involves the reaction of the thiophene derivative with 2,3-dimethylphenoxyacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups.

Common Reagents and Conditions

    Oxidation: MCPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

ETHYL 5-ACETYL-2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the thiophene ring make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used in studies investigating the interaction of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The phenoxyacetamido group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-ACETYL-2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific arrangement of functional groups, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H23NO5S/c1-6-25-20(24)17-13(4)18(14(5)22)27-19(17)21-16(23)10-26-15-9-7-8-11(2)12(15)3/h7-9H,6,10H2,1-5H3,(H,21,23)

InChI Key

ZXGFNOQTZBYVSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC(=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.